

# Chemical properties and structure of (Z)-3-hexenyl 2-methylcrotonate

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## Compound of Interest

Compound Name: *cis*-3-Hexenyl tiglate

Cat. No.: B1584075

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## An In-depth Technical Guide to (Z)-3-Hexenyl 2-Methylcrotonate

For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's chemical properties and structure is paramount for its effective application and potential innovation. This guide provides a comprehensive technical overview of (Z)-3-hexenyl 2-methylcrotonate, a compound with significant applications in the flavor and fragrance industry.

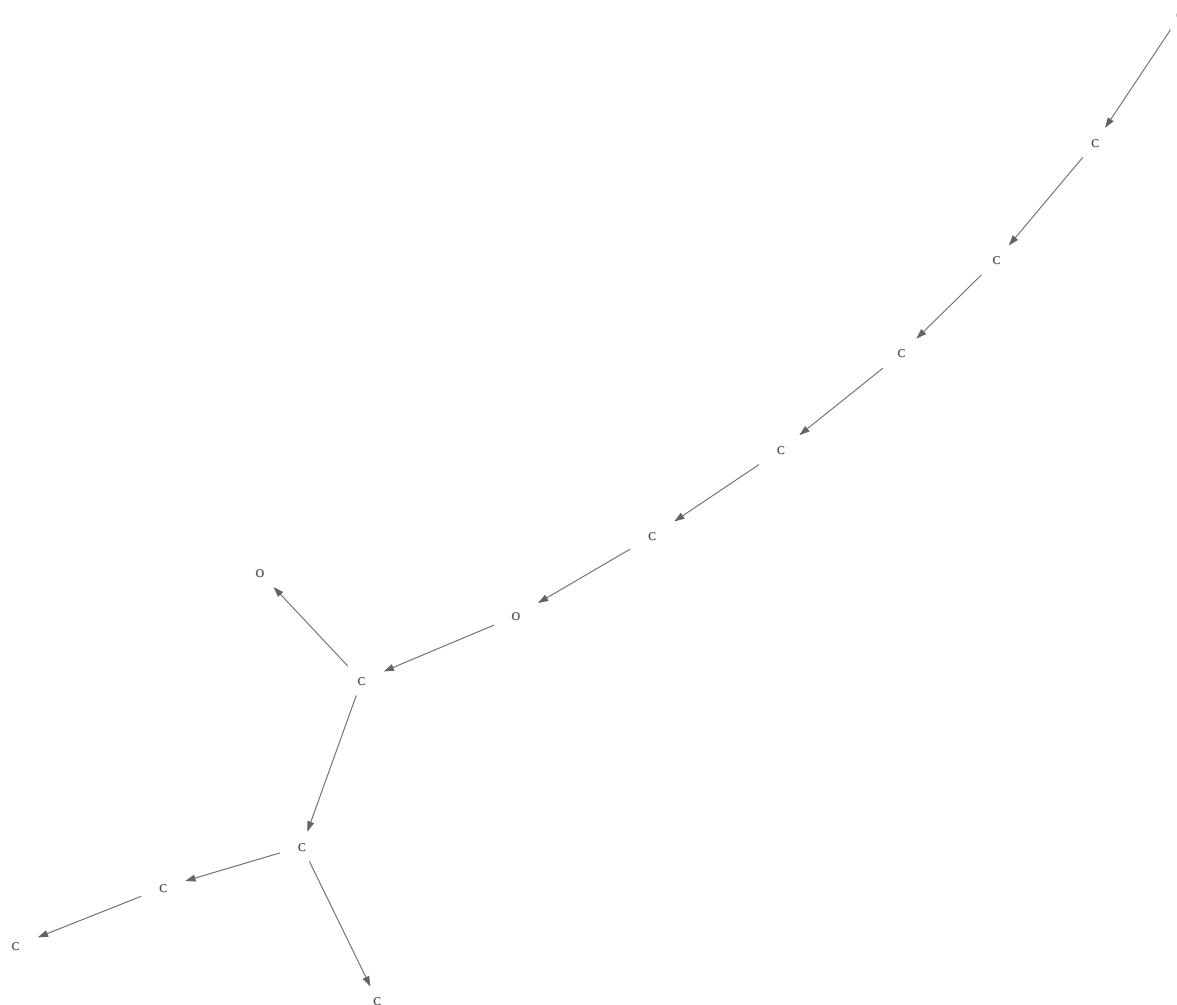
## Molecular Identity and Structure

(Z)-3-Hexenyl 2-methylcrotonate, also known by its synonym **cis**-3-hexenyl tiglate, is an organic ester.<sup>[1][2]</sup> Its molecular structure consists of a (Z)-3-hexenol backbone esterified with 2-methylcrotonic acid. The presence of two distinct carbon-carbon double bonds, one in the hexenyl moiety and one in the crotonate moiety, introduces stereoisomerism that is critical to its chemical and sensory properties.

The IUPAC name for this compound is [(Z)-hex-3-enyl] (E)-2-methylbut-2-enoate.<sup>[1]</sup> The "(Z)" designation refers to the *cis* configuration of the substituents on the double bond in the hexenyl portion, while the "(E)" designation indicates a *trans* configuration in the 2-methylbut-2-enoate portion.

## Chemical Structure Visualization

The structural formula of (Z)-3-hexenyl 2-methylcrotonate can be visualized as follows:

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Caption: Chemical structure of (Z)-3-hexenyl 2-methylcrotonate.

## Physicochemical Properties

A summary of the key physicochemical properties of (Z)-3-hexenyl 2-methylcrotonate is presented in the table below. This data is essential for designing experimental protocols, including dissolution, formulation, and analytical method development.

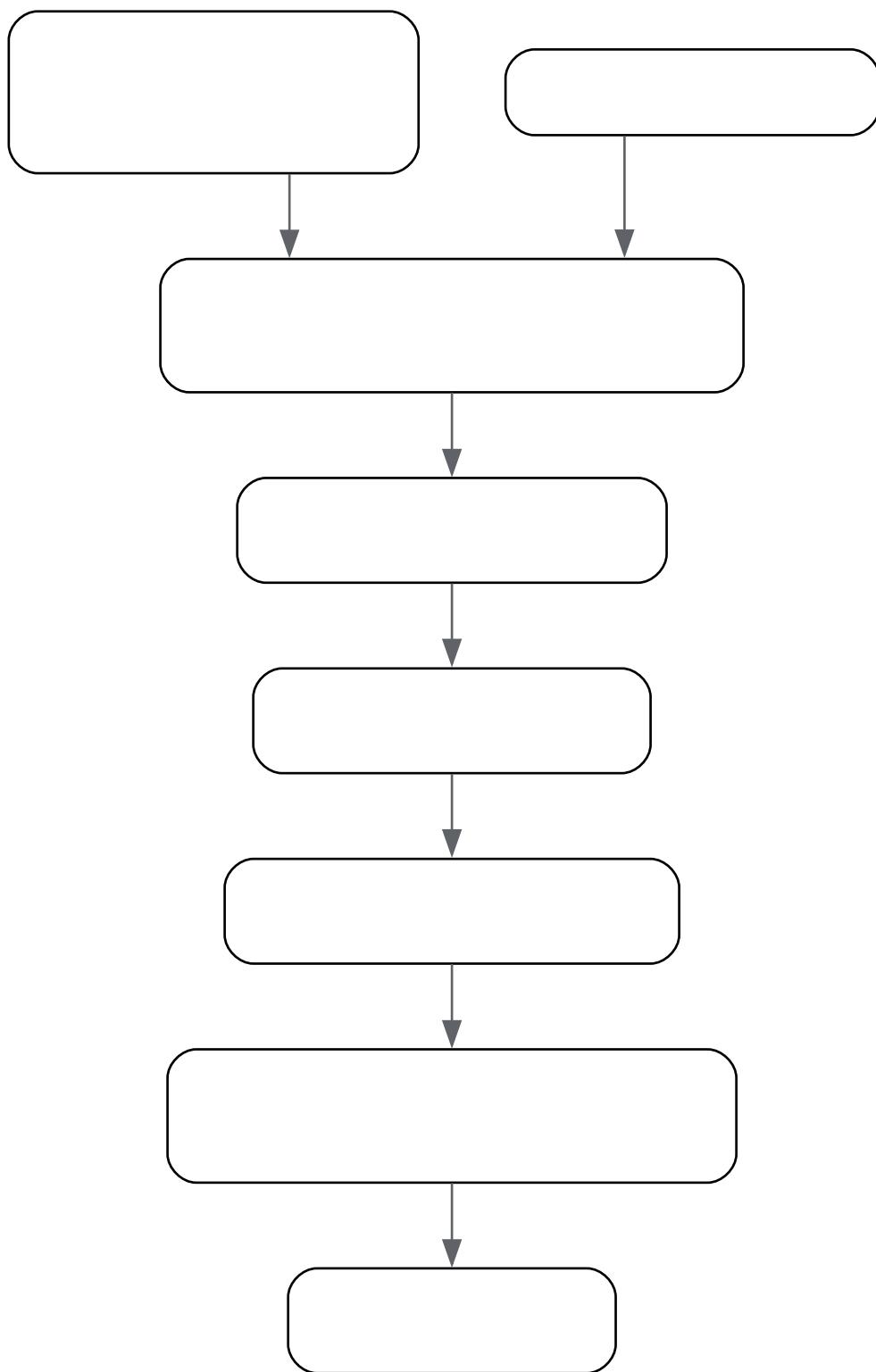
Property	Value	Source(s)
Molecular Formula	C11H18O2	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	182.26 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
CAS Number	67883-79-8	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Colorless clear liquid (est)	<a href="#">[4]</a> <a href="#">[5]</a>
Boiling Point	140.0 °C @ 30.00 mm Hg; 105.0 °C @ 5.00 mm Hg	<a href="#">[1]</a> <a href="#">[6]</a>
Specific Gravity	0.91500 to 0.92100 @ 25.00 °C	<a href="#">[4]</a> <a href="#">[6]</a>
Refractive Index	1.45800 to 1.46200 @ 20.00 °C	<a href="#">[4]</a>
Flash Point	146.00 °F (63.33 °C) TCC	<a href="#">[4]</a> <a href="#">[6]</a>
logP (o/w)	4.20	<a href="#">[6]</a>

## Synthesis and Manufacturing

The synthesis of (Z)-3-hexenyl 2-methylcrotonate is typically achieved through the esterification of (Z)-3-hexen-1-ol with 2-methylcrotonic acid or its derivatives, such as the corresponding acyl chloride or anhydride. The choice of catalyst and reaction conditions is critical to ensure high yield and stereospecificity, preserving the (Z) and (E) configurations of the respective double bonds.

## Generalized Synthesis Workflow

A typical laboratory-scale synthesis would involve the following steps:

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Caption: Generalized workflow for the synthesis of (Z)-3-hexenyl 2-methylcrotonate.

The rationale for using a Dean-Stark trap in azeotropic conditions with a solvent like toluene is to remove the water byproduct of the esterification, thereby driving the reaction equilibrium towards the product side and increasing the yield. Purification by vacuum distillation is preferred due to the relatively high boiling point of the ester, which helps prevent thermal decomposition.[1][6]

## Applications and Biological Relevance

Currently, the primary application of (Z)-3-hexenyl 2-methylcrotonate is as a flavoring and fragrance agent.[1][4] It is valued for its fresh, green, and fruity aroma profile.[4] In the context of drug development, while this molecule is not a therapeutic agent itself, understanding its properties is relevant for several reasons:

- **Excipient in Formulations:** Its strong aromatic properties could be considered for masking unpleasant tastes or odors in oral or topical drug formulations, subject to regulatory approval and compatibility studies.
- **Metabolite Identification:** As a fatty acid ester, it can be a useful reference standard in metabolomics research, particularly in studies involving lipid metabolism.[1]
- **Chemical Probe:** The ester linkage and olefinic moieties provide reactive sites for chemical modifications, potentially allowing it to be used as a scaffold or starting material for the synthesis of more complex molecules with biological activity.

## Safety and Handling

According to available safety data, (Z)-3-hexenyl 2-methylcrotonate is classified as a skin irritant (Category 2).[3][7] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[3] It is stable under recommended storage conditions.[3]

Key safety and handling information is summarized below:

- **Hazard Classification:** Skin Irritant 2.[3][7]
- **Precautionary Statements:** P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves).[3]

- First Aid (Skin Contact): Wash off with soap and plenty of water. Consult a physician if irritation occurs.[\[3\]](#)
- Incompatible Materials: Strong oxidizing agents.[\[3\]](#)
- Hazardous Decomposition Products: Carbon oxides upon combustion.[\[3\]](#)

For comprehensive safety information, it is imperative to consult the full Material Safety Data Sheet (MSDS) provided by the supplier.[\[3\]](#)

## Conclusion

(Z)-3-Hexenyl 2-methylcrotonate is a well-characterized ester with established applications in the flavor and fragrance industries. For researchers and scientists, its defined stereochemistry and physicochemical properties make it a useful model compound for studying ester synthesis, purification techniques, and analytical characterization. While not a direct therapeutic, its potential as an excipient or a synthetic precursor warrants consideration in broader drug development and chemical biology research programs. The data and protocols outlined in this guide provide a solid foundation for the safe handling, synthesis, and application of this compound in a research setting.

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- To cite this document: BenchChem. [Chemical properties and structure of (Z)-3-hexenyl 2-methylcrotonate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584075#chemical-properties-and-structure-of-z-3-hexenyl-2-methylcrotonate]

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